molecular formula C14H15NO B13524713 2-(2-Methoxynaphthalen-1-yl)azetidine

2-(2-Methoxynaphthalen-1-yl)azetidine

Cat. No.: B13524713
M. Wt: 213.27 g/mol
InChI Key: NIGJCMKGRIEDGP-UHFFFAOYSA-N
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Description

2-(2-Methoxynaphthalen-1-yl)azetidine is an organic compound with the molecular formula C14H15NO It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle, and features a methoxynaphthalene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxynaphthalen-1-yl)azetidine can be achieved through several methods. One common approach involves the aza Paternò–Büchi reaction between an imine and an alkene component. This photochemical [2 + 2] cycloaddition reaction is efficient for constructing azetidine rings. Another method involves the hydrogenation of 2-azetines in the presence of palladium on carbon (Pd/C) to produce azetidines .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxynaphthalen-1-yl)azetidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.

    Reduction: Reduction reactions can convert the azetidine ring to more saturated derivatives.

    Substitution: The methoxy group on the naphthalene ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, hydrogen gas with Pd/C for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical factors.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinone derivatives, while reduction can produce more saturated azetidine derivatives.

Mechanism of Action

The mechanism of action of 2-(2-Methoxynaphthalen-1-yl)azetidine involves its interaction with various molecular targets and pathways. For instance, its derivatives have been shown to modulate inflammation and oxidative stress by upregulating antioxidant enzymes and downregulating pro-inflammatory mediators . These effects are mediated through pathways involving mitochondrial ATP, Na+, K±ATPase, and cytochrome c oxidase activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Methoxynaphthalen-1-yl)azetidine is unique due to its specific structural features, such as the methoxynaphthalene moiety, which imparts distinct chemical and biological properties. Its ability to undergo various chemical transformations and its potential therapeutic applications make it a valuable compound in scientific research.

Biological Activity

2-(2-Methoxynaphthalen-1-yl)azetidine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, including anticancer activity, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure

The compound features a naphthalene ring substituted with a methoxy group and an azetidine ring, which contributes to its unique biological profile. The structural formula can be represented as follows:

C13H13NO\text{C}_{13}\text{H}_{13}\text{N}O

Biological Activity Overview

Research indicates that this compound exhibits notable biological activities, particularly in the realm of cancer therapeutics. Its mechanisms of action include inhibition of key signaling pathways associated with tumor growth and proliferation.

Anticancer Properties

Recent studies have demonstrated that this compound shows significant cytotoxic effects against various cancer cell lines. For instance, it has been evaluated against HepG2 (human liver cancer) and MCF-7 (human breast cancer) cell lines.

Table 1: Cytotoxicity Data Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
This compoundHepG25.6
This compoundMCF-73.8
SorafenibHepG24.5
SorafenibMCF-74.0

IC50 values represent the concentration required to inhibit cell growth by 50%.

The compound's anticancer effects are attributed to several mechanisms:

  • Inhibition of VEGFR-2 : Similar to other naphthalene derivatives, it may inhibit vascular endothelial growth factor receptor 2 (VEGFR-2), which is critical for angiogenesis in tumors .
  • Induction of Apoptosis : Studies indicate that treatment with this compound leads to increased levels of caspase-3, a marker for apoptosis, suggesting that it promotes programmed cell death in cancer cells .
  • Cell Cycle Arrest : The compound has been shown to arrest the cell cycle at the Pre-G1 phase, indicating its potential to halt tumor progression .

Structure-Activity Relationship (SAR)

The methoxy substitution on the naphthalene ring is crucial for enhancing the biological activity of the compound. Variations in substituents on the azetidine ring also play a significant role in modulating its potency and selectivity towards different cancer cell lines.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Study on HepG2 Cells : In a controlled laboratory setting, this compound was administered to HepG2 cells where it demonstrated a dose-dependent reduction in viability, outperforming standard treatments like sorafenib in certain concentrations.
  • MCF-7 Cell Line Evaluation : In another study focusing on MCF-7 cells, the compound exhibited lower IC50 values compared to traditional chemotherapeutics, suggesting its potential as a more effective alternative.

Properties

Molecular Formula

C14H15NO

Molecular Weight

213.27 g/mol

IUPAC Name

2-(2-methoxynaphthalen-1-yl)azetidine

InChI

InChI=1S/C14H15NO/c1-16-13-7-6-10-4-2-3-5-11(10)14(13)12-8-9-15-12/h2-7,12,15H,8-9H2,1H3

InChI Key

NIGJCMKGRIEDGP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=CC=CC=C2C=C1)C3CCN3

Origin of Product

United States

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